

physical and chemical properties of 2,3-Dichlorobenzenesulfonamide

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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonamide

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An In-depth Technical Guide to **2,3-Dichlorobenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2,3-Dichlorobenzenesulfonamide**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. This document details its key physicochemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, it explores the biological activities of benzenesulfonamide derivatives, with a focus on their mechanism of action.

Core Physical and Chemical Properties

2,3-Dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. The presence of two chlorine atoms on the benzene ring influences its electronic properties and reactivity.^[1] The sulfonamide group is a key functional group that imparts a wide range of biological activities to the molecule.^[2]

Property	Value	Source
Molecular Formula	C6H5Cl2NO2S	[3][4]
Molecular Weight	226.08 g/mol	[3][4]
CAS Number	82967-94-0	[3]
Melting Point	>200°C	[5]
Boiling Point (Predicted)	393.8 ± 52.0 °C	[5]
Density (Predicted)	1.588 ± 0.06 g/cm3	[5]
Solubility	DMSO (Slightly), Methanol (Slightly)	[5]
pKa (Predicted)	9.54 ± 0.60	[6][7][8]
LogP (Predicted)	3.42190	[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,3-Dichlorobenzenesulfonamide**. The following table summarizes key spectroscopic information.

Spectroscopic Technique	Instrumentation	Key Features
Infrared (IR) Spectroscopy	Bruker Tensor 27 FT-IR	N-H stretching vibrations (3390–3323 cm ⁻¹), SO ₂ asymmetric and symmetric stretching (1344–1317 cm ⁻¹ and 1187–1147 cm ⁻¹ respectively), and S-N stretching (924–906 cm ⁻¹). [10]
Mass Spectrometry (MS)	GC-MS	Molecular ion peak corresponding to the compound's molecular weight. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Varian Gemini 200 Spectrometer	Chemical shifts are dependent on the solvent, concentration, and temperature. [11]
Raman Spectroscopy	Bruker MultiRAM Stand Alone FT-Raman Spectrometer	Provides complementary information to IR spectroscopy regarding molecular vibrations. [3]

Experimental Protocols

Synthesis of 2,3-Dichlorobenzenesulfonamide

A general and robust method for the synthesis of arylsulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an amine.[\[12\]](#)

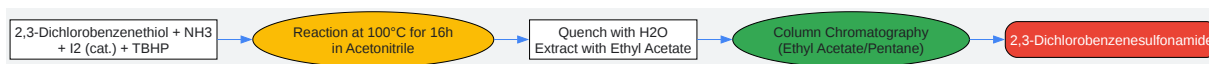
Materials:

- 2,3-Dichlorobenzenesulfonyl chloride (1.0 eq)
- Ammonia (aqueous solution, e.g., 25%) (5.0 eq)
- A suitable solvent (e.g., acetonitrile)

- Iodine (catalytic amount, e.g., 20 mol%)
- tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 eq)
- Ethyl acetate
- Pentane
- Distilled water

Procedure:

- To a 25 mL tube equipped with a stirring bar, add 2,3-dichlorobenzenethiol (1 mmol) and Iodine (20 mol%).
- Add 1 mL of acetonitrile, 5 equivalents of aqueous ammonia, and 5 equivalents of TBHP by syringe.
- Close the tube and heat the reaction mixture to 100 °C for 16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with distilled water.
- Extract the solution with ethyl acetate.
- The crude product can be purified by column chromatography using a mixture of ethyl acetate and pentane (1:4) as the eluent.[13]



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Synthesis of **2,3-Dichlorobenzenesulfonamide**.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Instrument: Bruker Tensor 27 FT-IR Spectrometer.[3]
- Technique: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.[3] The spectrum is recorded. Alternatively, an ATR-IR spectrum can be obtained using a DuraSamplIR II accessory.[3]

Mass Spectrometry (MS):

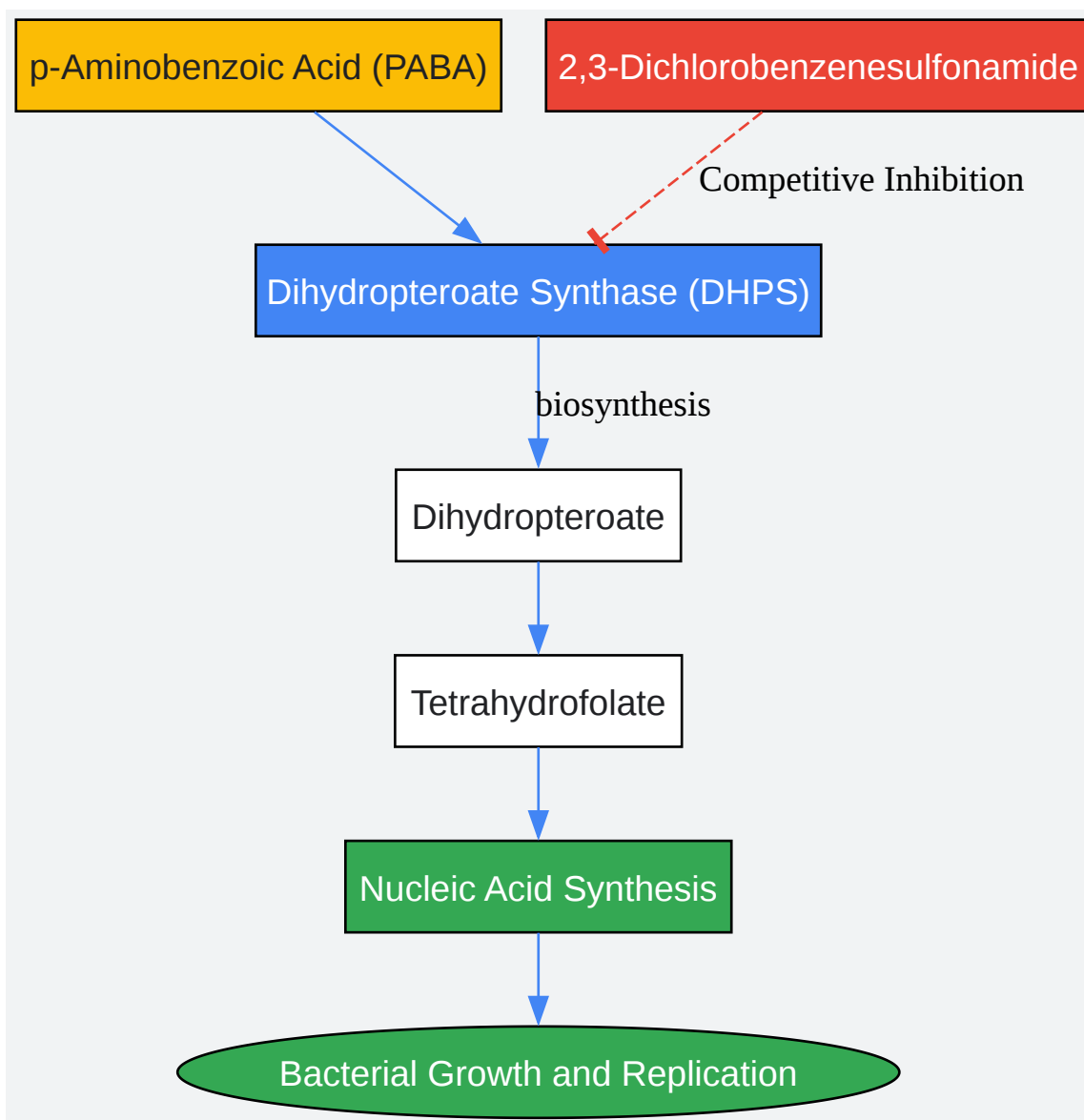
- Instrument: Agilent HP-5890 with an Agilent HP-5973 Mass Selective Detector (EI).[13]
- Technique: The sample is introduced into the instrument, typically via a gas chromatograph, and ionized. The mass-to-charge ratio of the resulting ions is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: Varian Gemini 200 spectrometer.[11]
- Technique: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a reference standard (e.g., TMS).[11] ¹H and ¹³C NMR spectra are recorded.

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] A primary mechanism of action for the antibacterial effects of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] Folic acid is vital for the synthesis of nucleic acids, and its inhibition disrupts bacterial growth and replication.[14]



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Proposed antimicrobial mechanism of action.

Safety Information

2,3-Dichlorobenzenesulfonamide is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

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